Hydroxyl icariin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

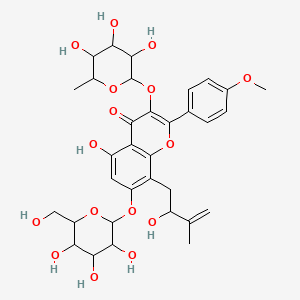

Hydroxyl icariin is a flavonoid glycoside derived from the plant genus Epimedium, commonly known as Horny Goat Weed. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and osteogenic effects. It has garnered significant attention in biomedical research due to its potential therapeutic applications, particularly in bone regeneration and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyl icariin can be synthesized through enzymatic hydrolysis of icariin, another flavonoid glycoside found in Epimedium species. The enzymatic hydrolysis method involves the use of beta-glucosidase to convert icariin into this compound under optimal conditions of 50°C, pH 6.0, and a reaction time of 5 hours .

Industrial Production Methods

Industrial production of this compound typically involves extraction from Epimedium plants followed by purification using techniques such as macroporous resin isolation and silica gel chromatography. The enzymatic hydrolysis method is also employed on a larger scale to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions

Hydroxyl icariin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products Formed

The major products formed from these reactions include various hydroxylated and glycosylated derivatives of icariin, which exhibit different pharmacological properties .

Scientific Research Applications

Hydroxyl icariin has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.

Biology: Studied for its effects on cellular processes such as osteogenesis and neuroprotection.

Medicine: Investigated for its potential in treating osteoporosis, neurodegenerative disorders, and cardiovascular diseases.

Industry: Utilized in the development of nutraceuticals and functional foods .

Mechanism of Action

Hydroxyl icariin exerts its effects through multiple molecular targets and pathways:

PI3K-AKT Pathway: Activates the PI3K-AKT signaling pathway, promoting cell survival and proliferation.

Nrf-2 Pathway: Enhances the expression of antioxidant enzymes through the Nrf-2 signaling pathway.

NF-κB Pathway: Inhibits the NF-κB pathway, reducing inflammation and oxidative stress

Comparison with Similar Compounds

Hydroxyl icariin is compared with other similar compounds such as:

Icaritin: A deglycosylated metabolite of icariin with potent anti-cancer and osteogenic properties.

Icariside II: Another metabolite with significant anti-diabetic and neuroprotective effects.

Epimedin A, B, and C: Glycosylated flavonoids with varying degrees of bioactivity .

This compound stands out due to its unique combination of osteogenic, neuroprotective, and anti-inflammatory properties, making it a promising candidate for various therapeutic applications.

Biological Activity

Hydroxyl icariin, a derivative of icariin found in the Epimedium genus, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-cancer effects, and cardioprotective properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

1. Neuroprotective Effects

This compound exhibits significant neuroprotective properties, particularly against neurodegenerative disorders. Research indicates that it can mitigate symptoms associated with schizophrenia-like behaviors in animal models. In a study involving mice, this compound and its metabolites were shown to improve cognitive function by acting as agonists on dopamine receptors, specifically the D3 receptor. The half-maximal effective concentration (EC50) for this compound was reported at 13.29 μM, demonstrating its potential as a therapeutic agent for cognitive impairments related to neurodegenerative diseases .

Table 1: Neuroprotective Effects of this compound

| Study | Model | Findings | Concentration (μM) |

|---|---|---|---|

| Study 1 | Mice | Improved prepulse inhibition and social interaction | 13.29 |

| Study 2 | Rat | Reduced neuronal injury post-oxygen deprivation | 50 |

2. Anti-Cancer Properties

This compound has been investigated for its anti-cancer effects across various cancer types. It has been shown to induce apoptosis in cancer cells through multiple mechanisms, including mitochondrial dysfunction and cell cycle arrest.

- Mechanism of Action: this compound induces apoptosis by affecting lysosomal membrane permeability and activating caspases in cancer cells. For instance, treatment with this compound led to significant apoptosis in hepatoblastoma cells .

- Cell Cycle Regulation: In studies on prostate carcinoma cells, this compound caused G1 phase arrest by upregulating tumor suppressor proteins such as p27 Kip1 and downregulating cyclins involved in cell cycle progression .

Table 2: Anti-Cancer Activity of this compound

| Cancer Type | Effect | Mechanism |

|---|---|---|

| Prostate Carcinoma | Induces apoptosis | Cell cycle arrest at G1 phase |

| Hepatoblastoma | Induces apoptosis | Mitochondrial dysfunction |

| Colorectal Cancer | Inhibits growth | Downregulation of NF-κB activity |

3. Cardiovascular Benefits

Recent studies have highlighted the cardioprotective effects of this compound, particularly in hypertensive models. This compound demonstrated the ability to reduce blood pressure and improve cardiac function in spontaneously hypertensive rats over a 26-week treatment period .

Table 3: Cardiovascular Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Study A | Spontaneously Hypertensive Rats | Reduced blood pressure |

| Study B | Rat Model | Improved ventricular wall thickness |

4. Summary of Findings

Overall, this compound emerges as a promising compound with multifaceted biological activities:

- Neuroprotection: Enhances cognitive function and protects against neuronal damage.

- Anti-Cancer Activity: Induces apoptosis in various cancer cell lines through multiple pathways.

- Cardiovascular Protection: Reduces hypertension and improves cardiac health.

Properties

Molecular Formula |

C33H40O16 |

|---|---|

Molecular Weight |

692.7 g/mol |

IUPAC Name |

5-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |

InChI |

InChI=1S/C33H40O16/c1-12(2)17(35)9-16-19(46-33-28(43)26(41)23(38)20(11-34)47-33)10-18(36)21-24(39)31(49-32-27(42)25(40)22(37)13(3)45-32)29(48-30(16)21)14-5-7-15(44-4)8-6-14/h5-8,10,13,17,20,22-23,25-28,32-38,40-43H,1,9,11H2,2-4H3 |

InChI Key |

QREDSTVHVIUPPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC(C(=C)C)O)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.